methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate
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Overview
Description
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a cyano group attached to the pyrazine ring, which is further linked to an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate typically involves the reaction of 3-cyanopyrazine with methyl aminoacetate. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
3-cyanopyrazine+methyl aminoacetate→Methyl [(3-cyanopyrazinyl)amino]acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: The cyano group in the compound can be reduced to an amine group under suitable conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate can be compared with other similar compounds, such as:
Methyl [(3-aminopyrazinyl)amino]acetate: Lacks the cyano group, which may result in different reactivity and biological activity.
Ethyl [(3-cyanopyrazinyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its physical and chemical properties.
Methyl [(3-cyanopyridinyl)amino]acetate: Contains a pyridine ring instead of a pyrazine ring, leading to different electronic and steric effects.
Properties
Molecular Formula |
C8H8N4O2 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-12-8-6(4-9)10-2-3-11-8/h2-3H,5H2,1H3,(H,11,12) |
InChI Key |
LLVXJWOOHCJELJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC=CN=C1C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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